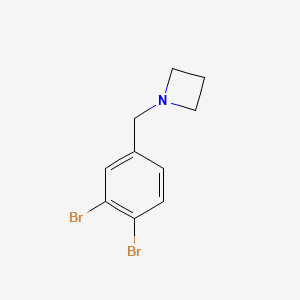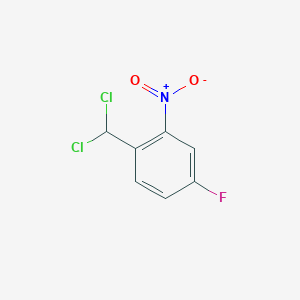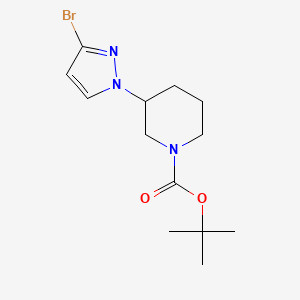![molecular formula C11H14ClNOSi B15335039 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol](/img/structure/B15335039.png)
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol is a compound with a unique structure that combines an amino group, a chloro substituent, and a trimethylsilyl-ethynyl group attached to a phenol ring. This combination of functional groups makes it an interesting subject for various chemical reactions and applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:
Halogenation: Introduction of a chloro group to the phenol ring.
Amination: Substitution of a hydrogen atom with an amino group.
Trimethylsilyl-Ethynylation: Addition of a trimethylsilyl-ethynyl group to the phenol ring.
Each of these steps requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The amino and chloro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can lead to the formation of quinones, while substitution reactions can yield a variety of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-3-chloro-6-[(trimethylsilyl)ethynyl]phenol involves its interaction with specific molecular targets and pathways. The amino and chloro groups can participate in hydrogen bonding and electrostatic interactions, while the trimethylsilyl-ethynyl group can enhance the compound’s lipophilicity and ability to penetrate cell membranes. These properties enable the compound to modulate various biochemical pathways and exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-chloro-phenol: Lacks the trimethylsilyl-ethynyl group, resulting in different chemical properties and reactivity.
2-Amino-6-[(trimethylsilyl)ethynyl]phenol: Lacks the chloro group, affecting its potential biological activity.
3-Chloro-6-[(trimethylsilyl)ethynyl]phenol: Lacks the amino group, altering its chemical behavior and applications.
Uniqueness
The presence of the trimethylsilyl-ethynyl group, in particular, enhances its lipophilicity and ability to participate in various chemical reactions .
Eigenschaften
Molekularformel |
C11H14ClNOSi |
|---|---|
Molekulargewicht |
239.77 g/mol |
IUPAC-Name |
2-amino-3-chloro-6-(2-trimethylsilylethynyl)phenol |
InChI |
InChI=1S/C11H14ClNOSi/c1-15(2,3)7-6-8-4-5-9(12)10(13)11(8)14/h4-5,14H,13H2,1-3H3 |
InChI-Schlüssel |
IRIDKAJXTGLUCC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=C(C(=C(C=C1)Cl)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


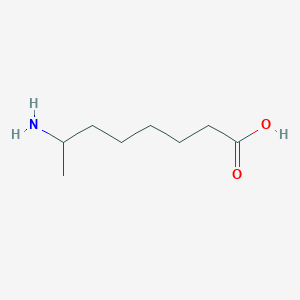
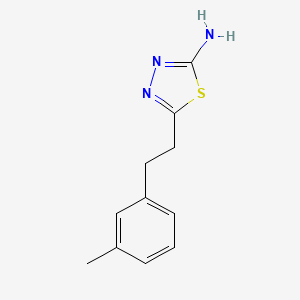
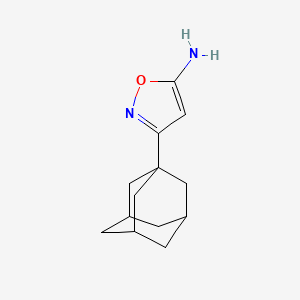

![2,3,5,6-Tetrafluorophenyl 6-[[(Trifluoromethyl)sulfonyl]oxy]nicotinate](/img/structure/B15334985.png)
![6-Fluoro-4-iodo-1-(1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15334991.png)
![8-Bromo-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B15334997.png)
![6,8-Dibromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B15335000.png)

